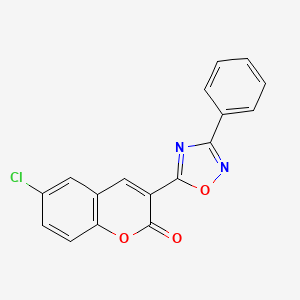

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYIGIDTXCFPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

Coupling with chromen-2-one: The 1,2,4-oxadiazole intermediate is then coupled with a chromen-2-one derivative in the presence of a suitable catalyst and under controlled reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Substitution reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The chromen-2-one core can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization reactions: The compound can undergo cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: In the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact pathways and molecular targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Key Observations:

Heterocycle Impact :

- The 1,2,4-oxadiazole (target compound, ST-1353) offers superior metabolic stability compared to 1,2-oxazole () or thiazole () due to its resistance to enzymatic degradation .

- Thiazole-containing analogs (e.g., 5d) may exhibit different electronic properties due to sulfur's polarizability .

Substituent Effects: Chloro vs. Positional Variations: The chloro group at position 6 (target) versus position 4 in 5d () may influence π-stacking interactions with biological targets.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

- The target compound’s IR spectrum is inferred to align with 5d (), showing characteristic C=O (coumarin) and C=N (oxadiazole) stretches.

- The absence of a C=S peak (1275 cm⁻¹ in 6f) distinguishes the target compound from sulfur-containing analogs .

Anticancer Activity:

- Derivative 5h (): A structurally related compound with a 3-phenyl-1,2,4-oxadiazole moiety demonstrates potent activity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells (98.79% growth inhibition). This highlights the critical role of the oxadiazole ring in cytotoxicity .

- The chloro group may enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

6-Chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a chromenone core substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. Notably:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines:

- OVCAR-3 (Ovarian Cancer) : Inhibitory growth rate of 98.79%.

- MDA-MB-468 (Breast Cancer) : High selectivity and potency.

- DU-145 (Prostate Cancer) : Notable growth inhibition at 98.79%.

- SW-620 (Colon Cancer) : Inhibition growth percentage of 50.98%.

- TK-10 (Renal Cancer) : Inhibition growth percentage of 52.33% .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. Key findings include:

- Substituent Effects : The presence of a phenyl group at position 3 enhances anticancer activity. Conversely, substituents like indazole or indole groups at this position can reduce efficacy .

| Substituent Type | Activity Level |

|---|---|

| Phenyl | High |

| Indazole | Moderate |

| Indole | Low |

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

- Study on Antitumor Agents : A comparative analysis highlighted that compounds with thiazole and oxadiazole rings exhibited superior cytotoxicity. The study suggested that electron-donating groups significantly enhance activity against cancer cell lines .

- Molecular Dynamics Simulations : These simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, indicating a mechanism that may involve disrupting protein functions critical for cancer cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.